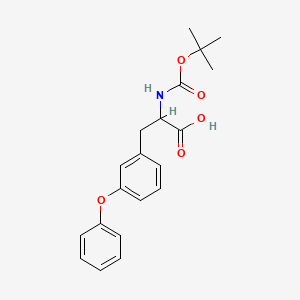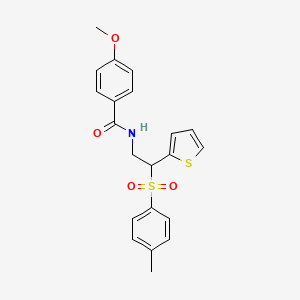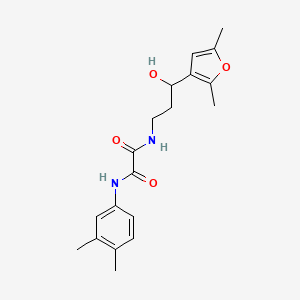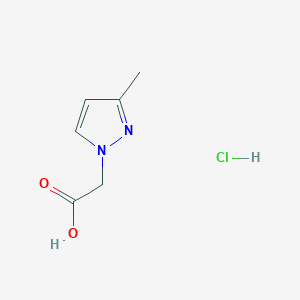![molecular formula C25H17N3O4 B2394136 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one CAS No. 1326837-57-3](/img/structure/B2394136.png)
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzodioxole, an oxadiazole, and an isoquinoline. These groups are common in many biologically active compounds and could suggest potential pharmaceutical or medicinal applications .
Molecular Structure Analysis
The molecular structure features several aromatic rings which could contribute to the compound’s stability and possibly its reactivity. The presence of the oxadiazole ring could also influence the compound’s electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the compound’s solubility, melting point, and boiling point would be influenced by these factors .Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on the synthesis and biological evaluation of derivatives incorporating the oxadiazole motif and related structures, highlighting their potential antimicrobial and antitumor activities. For instance, compounds with oxadiazole components have been evaluated for their antibacterial, antifungal, and antitumor properties, showcasing a broad spectrum of activity against various microorganisms and cancer cell lines (Sirgamalla & Boda, 2019); (Al-Suwaidan et al., 2016). These findings suggest that the incorporation of oxadiazole and isoquinoline rings into compounds could be a promising strategy for developing new antimicrobial and anticancer agents.
Molecular Docking Studies
Research involving molecular docking studies of synthesized compounds, including those with isoquinoline and oxadiazole derivatives, indicates potential targets for therapeutic intervention. Such studies provide a foundation for understanding the interaction between these compounds and biological targets, which is crucial for drug development processes (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antiviral and Cytotoxic Activities
Another area of application is the investigation of antiviral and cytotoxic activities. Compounds structurally related to the one you're interested in have been synthesized and evaluated for their efficacy against various viruses, including HIV and HSV, as well as their cytotoxic potential against different cancer cell lines. This highlights the potential of such compounds in the development of new antiviral agents and cancer therapeutics (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Chemosensors
Research on 1,8-naphthalimide derivatives for fluoride ion detection demonstrates the utility of similar compounds as chemosensors. This application is crucial for environmental monitoring and analytical chemistry, showcasing the versatility of such chemical structures in non-medical fields (Zhang, Zhang, Ding, & Gao, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O4/c1-15-5-4-6-17(11-15)28-13-20(18-7-2-3-8-19(18)25(28)29)24-26-23(27-32-24)16-9-10-21-22(12-16)31-14-30-21/h2-13H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIRMKGLWUFVQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide](/img/structure/B2394057.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2394059.png)

![(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2394061.png)

![N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2394064.png)
![N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide](/img/structure/B2394066.png)



![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2394075.png)
![(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2394076.png)